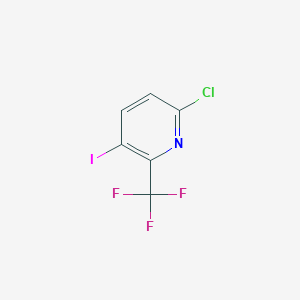

6-氯-3-碘-2-(三氟甲基)吡啶

描述

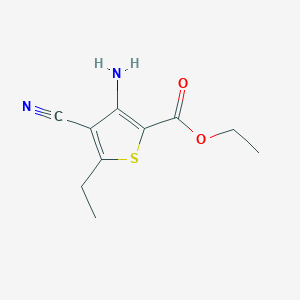

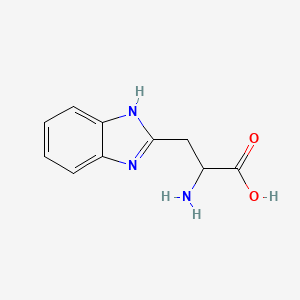

6-Chloro-3-iodo-2-(trifluoromethyl)pyridine is a chemical compound with the CAS Number: 518057-64-2. It has a molecular weight of 307.44 . It is used as a pharmaceutical intermediate and as an advanced chemical intermediate . It is also used as a reagent in the synthesis of aminoisoindoles .

Synthesis Analysis

Trifluoromethylpyridines (TFMP) and its derivatives are synthesized for use in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .Molecular Structure Analysis

The Inchi Code for 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine is 1S/C6H2ClF3IN/c7-4-2-1-3 (5 (11)12-4)6 (8,9)10/h1-2H . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Chemical Reactions Analysis

The synthesis and applications of TFMP derivatives involve various chemical reactions . For instance, the chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis

6-Chloro-3-iodo-2-(trifluoromethyl)pyridine is a liquid at room temperature . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .科学研究应用

农药工业

6-氯-3-碘-2-(三氟甲基)吡啶: 是活性农药成分中的关键结构单元。其衍生物用于保护作物免受害虫侵害。 三氟甲基吡啶 (TFMP) 衍生物,包括该化合物,已被整合到超过 20 种已获得 ISO 通用名称的新农药中 .

制药工业

几种 TFMP 衍生物用于药物,其中五种含有 TFMP 基团的药物已获得上市许可。此外,许多候选药物目前正在进行临床试验。 这些衍生物的生物活性归因于氟原子与吡啶基团相结合的独特理化性质 .

兽药

在兽药中,已批准两种含有 TFMP 衍生物的产品上市使用。 这些化合物在开发针对各种动物健康问题的治疗方法中起着至关重要的作用 .

氟化有机化合物的合成

该化合物用作氟化有机化学品的合成中间体,由于存在氟,氟化有机化学品在开发具有独特性质的新材料和化合物中至关重要 .

FDA 批准的药物

三氟甲基,6-氯-3-碘-2-(三氟甲基)吡啶的一部分,在过去 20 年中出现在 19 种 FDA 批准的药物中。 这些药物包含 TFM 基团作为其中一种药效团,涵盖了广泛的疾病和疾病 .

功能材料的开发

像6-氯-3-碘-2-(三氟甲基)吡啶这样的含氟化合物独特的特性已导致功能材料的进步。 这些材料用于各个行业,包括电子和催化 .

作用机制

Target of Action

It is known that trifluoromethylpyridines (tfmps), a group to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries . For instance, 4-Iodo-2-(trifluoromethyl)pyridine, a similar compound, is used as a reagent in the synthesis of aminoisoindoles as β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors .

Mode of Action

Tfmps are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .

Biochemical Pathways

Tfmp derivatives are known to have significant biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Pharmacokinetics

The presence of fluorine in organic compounds is known to significantly influence their pharmacokinetic properties .

Result of Action

Tfmp derivatives are known to have significant biological activities, which are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine. For instance, light exposure can affect the stability of similar compounds . Moreover, the biological activity of pyridine heterocyclic compounds after adding fluorine is several times that of the original compounds, with less use rate and low residues in the soil, which meet the increasingly stringent environmental requirements .

安全和危害

未来方向

生化分析

Biochemical Properties

6-Chloro-3-iodo-2-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The nature of these interactions often involves the binding of 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine to the active site of the enzyme, leading to inhibition of its catalytic activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their structure and function .

Cellular Effects

The effects of 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes. By modulating the activity of these enzymes, 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine can alter gene expression and cellular metabolism. For instance, it can inhibit the phosphorylation of specific proteins, leading to changes in cell cycle progression and apoptosis .

Molecular Mechanism

At the molecular level, 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the enzyme’s active site. This binding can prevent substrate access and reduce the enzyme’s catalytic efficiency. Additionally, 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine can interact with DNA and RNA, affecting transcription and translation processes. These interactions can lead to changes in gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine remains stable under specific storage conditions but can degrade when exposed to light and air. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At higher doses, 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage level leads to a significant increase in adverse effects .

Metabolic Pathways

6-Chloro-3-iodo-2-(trifluoromethyl)pyridine is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The compound can also affect metabolic flux by altering the levels of key metabolites in cells. These changes can impact cellular energy production and biosynthetic processes .

Transport and Distribution

The transport and distribution of 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through specific transporters and can accumulate in certain tissues. Its distribution is also affected by its hydrophobicity, which allows it to interact with lipid membranes and potentially disrupt membrane integrity .

Subcellular Localization

The subcellular localization of 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production .

属性

IUPAC Name |

6-chloro-3-iodo-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3IN/c7-4-2-1-3(11)5(12-4)6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVOXSMHTCBBHMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1I)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572039 | |

| Record name | 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

945717-57-7 | |

| Record name | 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945717-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one](/img/structure/B1315885.png)

![Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1315889.png)

![[4-(Diethylamino)phenyl]acetic acid](/img/structure/B1315902.png)

![3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine](/img/structure/B1315906.png)

![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol](/img/structure/B1315909.png)

![(2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1315917.png)